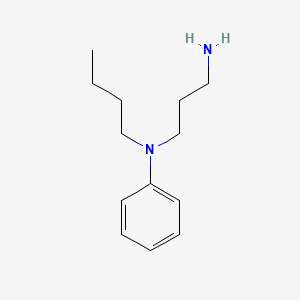

N-Butyl-N-phenylpropane-1,3-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

N'-butyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBHXUOVLUFJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl N Phenylpropane 1,3 Diamine and Its Analogues

Strategic Approaches to 1,3-Diamine Synthesis

The construction of the 1,3-diamine framework is a central theme in organic synthesis due to the prevalence of this motif in bioactive molecules and catalysts. mdpi.comrsc.org Various methods have been developed to prepare these compounds, addressing challenges such as controlling the degree of substitution and, where necessary, the stereochemistry. rsc.org

Alkylation Reactions of Primary and Secondary Amines on Propane-1,3-Diamine Backbones

Direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. However, this approach is often complicated by polyalkylation, where the newly formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.comlibretexts.org To synthesize N-Butyl-N-phenylpropane-1,3-diamine, one might envision a stepwise alkylation of propane-1,3-diamine, first with a phenylating agent and then with a butyl halide, or vice versa.

Controlling such a sequential alkylation requires careful management of reaction conditions, such as stoichiometry, temperature, and the use of protecting groups, to favor mono-alkylation at each step. Friedel-Crafts alkylation is a well-known method for adding alkyl groups to aromatic rings, but it is not suitable for forming N-alkyl bonds directly. libretexts.org More effective strategies often involve alternative methods like reductive amination to achieve controlled N-alkylation. masterorganicchemistry.com

Reductive Amination Routes to Substituted Diamines

Reductive amination is a highly effective and versatile method for synthesizing primary, secondary, and tertiary amines, which circumvents the issue of overalkylation seen in direct alkylation. masterorganicchemistry.comharvard.eduorganic-chemistry.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu

This two-step, often one-pot, procedure is highly chemoselective. organic-chemistry.org For the synthesis of this compound, a potential route could involve the reaction of N-phenylpropane-1,3-diamine with butyraldehyde (B50154), followed by reduction of the resulting imine.

A variety of reducing agents can be employed, with their selection depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comharvard.edu

| Reducing Agent | Typical Substrates | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines | Common, inexpensive reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines (in the presence of aldehydes) | Selectively reduces imines at neutral pH; toxic cyanide byproducts. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Imines, Carbonyls | Uses catalysts like Pd/C or Raney-Ni; often requires pressure. organic-chemistry.orgchemicalbook.com |

Asymmetric Synthetic Pathways for Chiral Diamine Derivatives

Chiral diamines are of significant interest as they are core components of many pharmaceuticals and serve as ligands in asymmetric catalysis. nih.govsigmaaldrich.com Consequently, numerous asymmetric synthetic methods have been developed to produce enantiomerically pure or enriched 1,3-diamines. acs.orgchemrxiv.orgacs.org

One approach involves the rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic imines, which yields highly optically active sulfamides that can be converted into chiral 1,3-diamines. acs.org Another powerful technique is the palladium-catalyzed asymmetric allylic amination, which can be used to create enantioenriched intermediates that are subsequently transformed into complex polyamine structures. nih.gov The synthesis of chiral 1,3-diamines has also been achieved through the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters, followed by reduction. mdpi.com These methods provide precise control over the stereochemistry of the final product.

Synthesis of N-Phenyl-Substituted Propane-1,3-Diamine Precursors

The creation of an N-phenyl bond on a diamine scaffold is a key step in synthesizing compounds like this compound. This can be accomplished by reacting a suitable propane-1,3-diamine derivative with a phenylating agent. Alternatively, one can start with aniline (B41778) and introduce the aminopropyl moiety.

A relevant industrial synthesis for a related compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, involves the reaction of aniline derivatives with nitrobenzene followed by catalytic hydrogenation. chemicalbook.com Another approach involves the reaction of N-phenyl-p-quinoneimine with a primary amine. google.com For precursors to this compound, a plausible method is the reaction of aniline with an electrophile such as 3-chloropropan-1-amine or acrylonitrile (B1666552) followed by reduction. The cyanoethylation of aniline with acrylonitrile, followed by hydrogenation of the resulting nitrile, is a common route to N-phenylpropane-1,3-diamine.

Incorporating Butyl and Phenyl Moieties into the Diamine Structure

To synthesize the target molecule, this compound, a convergent strategy is required to introduce both the butyl and phenyl groups onto the propane-1,3-diamine backbone.

A logical synthetic sequence could be:

Monophenylation: Start with propane-1,3-diamine and perform a controlled reaction with a phenylating agent to produce N-phenylpropane-1,3-diamine. This could be achieved via Buchwald-Hartwig amination with a phenyl halide or by reductive amination of aniline with a protected aminopropanal, followed by deprotection.

Butylation: The resulting N-phenylpropane-1,3-diamine, a primary amine, can then be selectively N-butylated. Reductive amination with butyraldehyde is an excellent candidate for this step, as it would selectively react with the primary amine to form the desired N-Butyl-N'-phenylpropane-1,3-diamine, avoiding reaction at the secondary N-phenyl amine. masterorganicchemistry.com

An alternative route could reverse the order, starting with the butylation of propane-1,3-diamine followed by phenylation, although controlling the initial monobutylation could be challenging due to polyalkylation.

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthetic routes to substituted 1,3-diamines are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and pH is crucial for maximizing yield and purity.

In reductive amination , the pH of the reaction medium is critical. The reaction is typically fastest under weakly acidic conditions (pH 6-7), which are sufficient to catalyze imine formation without significantly reducing the nucleophilicity of the amine or promoting the reduction of the carbonyl starting material. harvard.edu The choice of catalyst is also important in catalytic hydrogenation routes. For instance, the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine has been achieved using diphenyl-sulfide modified Pd/C catalysts. researchgate.net Similarly, Raney-Ni is a common catalyst for the hydrogenation of nitriles to amines, such as in the conversion of dimethylaminopropionitrile to N,N-dimethyl-1,3-propanediamine, where pressures of 3-10 MPa may be used. google.com

In palladium-catalyzed asymmetric aminations , the choice of chiral ligand is paramount for achieving high enantioselectivity. nih.gov Solvents can also influence the outcome, although in some reported cases, their effect on enantioselectivity was minimal compared to their effect on yield. nih.gov Catalyst loading is another parameter that is often optimized to balance reaction speed and cost. nih.gov

The table below summarizes typical conditions for relevant synthetic transformations.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Pressure | Key Optimization Factors |

| Reductive Amination (Hydride) | None (uses stoichiometric hydride) | Methanol, Dichloromethane | Room Temperature | Atmospheric | pH (6-7), Choice of hydride (e.g., NaBH₃CN vs. NaBH(OAc)₃) harvard.edu |

| Reductive Amination (Hydrogenation) | Pd/C, Pt/C, Raney-Ni | Toluene, Water, Alcohols | 80 - 150 | 10 - 100 bar | Catalyst selection and modification, pressure, temperature. chemicalbook.comgoogle.com |

| Asymmetric Allylic Amination | Pd₂(dba)₃·CHCl₃ with chiral ligand | Tetrahydrofuran (THF), Dioxane | 0 - Room Temperature | Atmospheric | Chiral ligand structure, catalyst loading. nih.gov |

| Nitrile Hydrogenation | Raney-Ni | Alkaline Alcohol Solution | 10 - 120 | 30 - 100 bar | Co-catalyst (alkali), space velocity in continuous systems. google.com |

Solvent Effects in Diamine Synthesis

The choice of solvent is a critical parameter in the synthesis of N-substituted propane-1,3-diamines, significantly influencing reaction kinetics, yield, and the purity of the final product. Solvents mediate the solubility of reactants and catalysts, stabilize transition states, and can participate in the reaction mechanism. In the synthesis of diamine derivatives, a range of solvents has been explored, with their effects being highly dependent on the specific reaction pathway.

For instance, in palladium-catalyzed amination reactions to form diamine precursors, solvents such as tetrahydrofuran (THF) and dioxane have been utilized. nih.gov The polarity and coordinating ability of the solvent can affect the catalytic activity and the stability of the palladium catalyst complex. Studies on related diamine syntheses have shown that while solvent choice may have a minimal influence on enantioselectivity in some asymmetric syntheses, it can significantly impact the reaction yield. nih.gov For example, conducting a reaction at a higher concentration in THF has been shown to result in a substantially higher product yield. nih.gov

In other synthetic approaches, such as those involving lithium amides, anhydrous solvents like THF are essential to prevent the quenching of the highly reactive organolithium reagents. mdpi.com The use of aqueous systems is also documented, particularly in hydrogenation steps where a biphasic system with a solvent like toluene can facilitate product extraction and catalyst separation. chemicalbook.com The selection of an appropriate solvent system is, therefore, a key optimization step in developing efficient synthetic protocols for this compound and its analogues.

Table 1: Solvent Influence on Diamine Synthesis

| Reaction Type | Solvent(s) | Observation | Reference |

|---|---|---|---|

| Pd-catalyzed Allylic Amination | THF, Dioxane | Minimal influence on enantioselectivity, but concentration in THF significantly affects yield. | nih.gov |

| Aza-Michael Addition | Dry THF | Essential for the stability of chiral lithium amide reagents. | mdpi.com |

Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is fundamental to the efficient and selective synthesis of complex diamines. Various catalyst systems, ranging from transition metals to organocatalysts, have been developed to promote the formation of C-N bonds and control stereochemistry.

Transition metal catalysts, particularly those based on palladium, rhodium, and platinum, are widely employed. In the synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, a related compound, a platinum on carbon (Pt/C) catalyst was used for reductive amination. chemicalbook.com Similarly, palladium catalysts, sometimes modified with ligands like diphenyl-sulfide, have been investigated for the synthesis of such diamines. researchgate.net Sequential catalysis using palladium and rhodium has been demonstrated as a powerful strategy for accessing complex, optically active diamine derivatives from racemic starting materials. nih.gov

Organocatalysis offers an alternative, metal-free approach. Chiral 1,3-diamine derivatives themselves have been designed and synthesized to act as catalysts in asymmetric reactions, such as Mannich reactions. nih.gov These catalysts, often used in the presence of an acid co-catalyst, can afford products with high enantioselectivities under mild conditions, demonstrating a cooperative effect between the primary and tertiary amine groups within the catalyst structure. nih.gov

Table 2: Catalyst Systems in Diamine and Analogue Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | Reductive Amination | Effective for hydrogenation in the synthesis of N-alkyldiamines. | chemicalbook.com |

| Palladium (Pd/C, Pd2dba3) | Allylic Amination, C-N Coupling | High yields and, with chiral ligands, high enantioselectivity. nih.gov | nih.govresearchgate.net |

| Rhodium(II) Carboxylates | C-H Insertion / Aziridination | Used in sequential catalysis for creating complex polyamine structures. | nih.gov |

Temperature and Pressure Influences on Reaction Outcomes

Temperature and pressure are crucial physical parameters that govern the rate and outcome of chemical reactions in diamine synthesis. Optimization of these conditions is necessary to maximize yield, minimize side-product formation, and ensure reaction safety.

In catalytic hydrogenation processes, both temperature and pressure are critical. For the synthesis of 4-aminodiphenylamine, a precursor to a related diamine, the reaction was conducted at 80°C under a hydrogen pressure of up to 15 bar. chemicalbook.com These conditions are chosen to ensure a sufficient rate of reaction and to maintain the catalyst's activity. The subsequent reductive amination step was also performed under elevated hydrogen pressure. chemicalbook.com

The thermal stability of reactants, intermediates, and products also dictates the viable temperature range. For instance, distillation steps for purification or solvent removal are performed under reduced pressure (e.g., 75 mbar) at moderate temperatures (e.g., 55-75°C) to avoid thermal decomposition of the amine compounds. chemicalbook.com In asymmetric synthesis using chiral lithium amides, reactions are often initiated at very low temperatures, such as -78°C, to control stereoselectivity by minimizing competing achiral pathways that become more prevalent at higher temperatures. mdpi.com The precise control of temperature and pressure is, therefore, indispensable for achieving desired reaction outcomes.

Derivatization Strategies and Functionalization of this compound

The this compound scaffold serves as a versatile platform for chemical modification. Derivatization strategies focus on altering the molecule's physical, chemical, and biological properties by synthesizing novel analogues, introducing new functional groups, or forming derivatives like Schiff bases.

Synthesis of Novel Analogue Structures

The synthesis of novel analogues of this compound can be achieved by modifying the synthetic route or by post-synthesis modification. A common approach is the use of different starting materials. For example, employing various N-alkenylpropane-1,3-diamines in rhodium-catalyzed reactions can lead to a range of diazabicycloalkanes. researchgate.net

Asymmetric synthesis methodologies provide access to chiral 1,3-diamine analogues. The aza-Michael addition of chiral lithium amides to α,β-unsaturated esters is a powerful technique for creating chiral diamines with a high degree of stereocontrol. mdpi.com This method allows for the introduction of various substituents on the propane (B168953) backbone, leading to a diverse library of analogues. Another strategy involves the diastereoselective synthesis starting from chiral precursors like N-trifluoroacetylnorephedrine to produce diastereomeric 1,2-diamino-1-phenylpropanes, a method that could be adapted for 1,3-diamine systems. researchgate.net

Introduction of Additional Functional Groups for Specific Applications

Introducing additional functional groups onto the this compound structure can impart specific properties required for various applications. The primary and secondary amine nitrogens are reactive sites for functionalization. For instance, N-monoalkylated diamines can be reacted with lactones to produce aldonamides, which have been evaluated for antimicrobial activity. researchgate.net

Another approach is the derivatization with reagents that introduce functionalities for analytical purposes. For example, diamines can be derivatized with pentafluoropropionic acid anhydride (PFPA) to form stable derivatives suitable for analysis by liquid chromatography-mass spectrometry. nih.gov This highlights how functionalization can be used not only to alter the core properties of the molecule but also to facilitate its detection and quantification. The synthesis of ligands derived from 1,3-propanediamine with varying carbon chain lengths has also been explored to correlate lipophilicity with cytotoxic activity in platinum(II) complexes. researchgate.net

Formation of Schiff Base Derivatives

Schiff bases, or imines, are readily formed through the condensation reaction of the primary amine group of this compound with an aldehyde or a ketone. This reaction creates a C=N double bond and is a cornerstone of derivatization.

The synthesis of Schiff bases from various diamines is well-documented. For instance, 4-nitro-o-phenylenediamine has been condensed with benzaldehyde (B42025) and its derivatives to prepare a series of Schiff bases. semanticscholar.org Similarly, macrocyclic Schiff bases can be synthesized through the condensation of diamines like o-phenylenediamine with dicarbonyl compounds. mdpi.com These reactions are typically carried out in a solvent such as an alcohol, sometimes with acid catalysis, and may involve refluxing for several hours. semanticscholar.orgmdpi.com The resulting Schiff base derivatives of this compound would feature an imine linkage, which can be a valuable synthon for further chemical transformations or can itself impart interesting electronic and coordination properties. The reduction of these Schiff bases can also lead to the corresponding secondary amines, providing another route to functionalized diamine derivatives. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine |

| Tetrahydrofuran (THF) |

| Dioxane |

| Toluene |

| Palladium |

| Rhodium |

| Platinum |

| Platinum on Carbon (Pt/C) |

| Diphenyl-sulfide |

| 4-aminodiphenylamine |

| N-trifluoroacetylnorephedrine |

| 1,2-diamino-1-phenylpropanes |

| Pentafluoropropionic acid anhydride (PFPA) |

| Platinum(II) |

| 4-nitro-o-phenylenediamine |

| Benzaldehyde |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Butyl-N-phenylpropane-1,3-diamine in solution. Due to the molecule's asymmetry, its ¹H and ¹³C NMR spectra are expected to display distinct signals for each unique proton and carbon environment.

The structure of this compound features a primary amine and a tertiary amine. While the parent molecule is achiral, derivatization or coordination to a metal center can introduce chirality, potentially leading to diastereoisomers. NMR spectroscopy is exceptionally sensitive to the subtle differences in the chemical environments of diastereomers, which would present as separate sets of signals.

Furthermore, the molecule possesses significant conformational flexibility due to the rotation around various single bonds, such as the C-N, C-C, and N-phenyl bonds. These dynamic processes are often rapid on the NMR timescale at room temperature, resulting in time-averaged signals. Conformational analysis of similar small organic molecules is frequently performed using NMR spectroscopy by measuring coupling constants in different solvents and at varying temperatures to determine the populations of different conformers. core.ac.uk

To unambiguously assign the proton and carbon signals of this compound, advanced NMR techniques are essential.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

COSY spectra would reveal proton-proton couplings, for instance, between adjacent methylene (B1212753) groups in the propane (B168953) and butyl chains.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons (like the phenyl carbon attached to the nitrogen) and for piecing together the entire molecular skeleton. core.ac.uk

Variable Temperature (VT) NMR: VT-NMR studies are crucial for investigating conformational dynamics. nist.gov By lowering the temperature, the rate of interchange between different conformers can be slowed down. nist.gov This may lead to the decoalescence of broad, averaged signals into sharp, distinct signals for each conformer, allowing for their individual characterization and the calculation of the energy barriers for rotation. miamioh.educhemicalbook.com For example, restricted rotation around the N-phenyl bond due to steric hindrance could be studied using this technique.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 6.7 - 6.9 | 113.0 - 114.0 |

| Phenyl-H (meta) | 7.1 - 7.3 | 129.0 - 130.0 |

| Phenyl-H (para) | 6.6 - 6.8 | 117.0 - 118.0 |

| Phenyl-C (ipso) | - | 147.0 - 148.0 |

| N-CH₂ (Propane) | 3.4 - 3.6 | 50.0 - 52.0 |

| N-CH₂ (Propane) | 2.8 - 3.0 | 40.0 - 42.0 |

| CH₂ (Propane, middle) | 1.7 - 1.9 | 28.0 - 30.0 |

| N-CH₂ (Butyl) | 3.2 - 3.4 | 51.0 - 53.0 |

| CH₂ (Butyl) | 1.4 - 1.6 | 29.0 - 31.0 |

| CH₂ (Butyl) | 1.3 - 1.5 | 20.0 - 21.0 |

| CH₃ (Butyl) | 0.9 - 1.0 | 13.5 - 14.5 |

| NH₂ | 1.5 - 2.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can validate the molecular formula, C₁₃H₂₂N₂.

Beyond molecular formula confirmation, mass spectrometry, particularly with techniques like Electron Ionization (EI), reveals characteristic fragmentation patterns that provide structural information. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. nih.gov For this compound, several key fragmentation pathways would be expected:

α-Cleavage at the tertiary amine: Loss of a propyl radical (C₃H₇•) from the butyl group is a likely pathway, leading to a stable, resonance-delocalized ion.

Cleavage of the propane chain: Fission of the C-C bonds within the propane backbone would generate a series of charged fragments.

Loss of the butyl group: Cleavage resulting in the loss of a butyl radical (C₄H₉•) would also be a probable event.

Formation of an aniline (B41778) ion: Cleavage could potentially lead to fragments containing the phenylamine moiety. utsouthwestern.edu

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 194 | [C₁₃H₂₂N₂]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 151 | [C₁₀H₁₅N₂]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |

| 137 | [C₉H₁₃N₂]⁺ | Loss of butyl radical (•C₄H₉) via α-cleavage |

| 120 | [C₈H₁₀N]⁺ | Cleavage of propane chain, formation of N-ethylaniline fragment |

| 106 | [C₇H₈N]⁺ | Cleavage of propane chain, formation of N-methylaniline fragment |

| 93 | [C₆H₇N]⁺• | Aniline radical cation |

| 58 | [C₃H₈N]⁺ | Cleavage yielding the aminopropyl fragment |

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

In a crystal structure of a metal complex involving this compound as a bidentate ligand, analysis would focus on the coordination geometry around the metal center. For instance, in a complex with a transition metal like Nickel(II), an octahedral or square planar geometry could be adopted. spectrabase.com Detailed analysis of the crystal structure would provide:

Precise Bond Lengths: The lengths of the metal-nitrogen bonds, as well as the C-N, C-C, and C-H bonds within the ligand, can be determined with high precision.

Valuable Bond Angles: The angles around the metal center define the coordination polyhedron (e.g., N-M-N bite angle), while angles within the ligand reveal conformational details, such as the puckering of the six-membered chelate ring formed upon coordination. spectrabase.com

Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to intricate networks in the crystal lattice. spectrabase.com

Table 3: Representative Crystallographic Data for a Hypothetical Ni(II) Complex of this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Ni-N (primary amine) bond length | ~2.10 Å |

| Ni-N (tertiary amine) bond length | ~2.15 Å |

| N-C bond lengths | 1.45 - 1.49 Å |

| C-C bond lengths | 1.50 - 1.54 Å |

| N-Ni-N bite angle | ~85-90° |

The way molecules arrange themselves in the crystal lattice is known as crystal packing. This arrangement is governed by a variety of intermolecular forces. For derivatives or complexes of this compound, these forces can lead to the formation of extended, ordered structures known as supramolecular assemblies.

Key interactions directing the crystal packing would include:

Hydrogen Bonding: The N-H protons of the primary amine are potent hydrogen bond donors, likely interacting with counter-ions or solvent molecules present in the crystal. spectrabase.com

π-π Stacking: The phenyl rings can interact with each other through π-π stacking, where the aromatic rings align face-to-face or offset.

CH-π Interactions: Hydrogen atoms from the alkyl chains can interact with the electron-rich phenyl rings.

The study of these interactions is crucial for crystal engineering, where the goal is to design solid-state materials with specific properties based on predictable supramolecular arrangements. The formation of supramolecular gels and polymers from similar diamine building blocks highlights the importance of these directed interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Functional Group Analysis

The structure of this compound contains several key functional groups whose vibrational modes can be identified using IR and Raman spectroscopy. These include the secondary amine (N-H), the tertiary amine, the phenyl group, and the aliphatic butyl and propane chains.

N-H Vibrations: The secondary amine group (R₂N-H) is expected to exhibit a characteristic N-H stretching vibration in the infrared spectrum. This band typically appears in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org Unlike the often broad O-H stretching band of alcohols, the N-H stretch is generally sharper and less intense. pressbooks.pub The N-H bending vibration is also a key diagnostic feature.

C-H Vibrations: The molecule contains both aromatic (phenyl ring) and aliphatic (butyl and propane chains) C-H bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often in the 3020-3100 cm⁻¹ region. pressbooks.publibretexts.org In contrast, aliphatic C-H stretching vibrations from the butyl and propane groups occur just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. libretexts.org The presence of both types of C-H stretches would be a clear indicator of the molecule's hybrid aromatic-aliphatic nature.

Phenyl Group Vibrations: The phenyl ring gives rise to a series of characteristic absorptions. In addition to the C-H stretches, C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net Weak overtone and combination bands, characteristic of aromatic compounds, may also be visible in the 1800-2000 cm⁻¹ range of the IR spectrum. pressbooks.publibretexts.org Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often strong and sharp in the Raman spectrum and can be found around 1000 cm⁻¹. usp.br

C-N Vibrations: The stretching vibrations of the C-N bonds are also key to identifying this molecule. The C-N stretching of the tertiary amine (phenyl-N) and the secondary amine (butyl-N and propane-N) will have characteristic bands in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

The following table summarizes the expected vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3020 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1000 - 1350 | IR, Raman |

| Phenyl Ring Breathing | ~1000 | Raman |

Mechanistic Studies

While specific mechanistic studies involving this compound using vibrational spectroscopy are not documented in the provided search results, the techniques of IR and Raman spectroscopy are invaluable for such investigations. For instance, if this diamine were to participate in a reaction, such as complexation with a metal ion or an acid-base reaction, changes in its vibrational spectrum would provide insight into the reaction mechanism.

The formation of a new bond to the nitrogen atoms, for example, would lead to shifts in the N-H and C-N vibrational frequencies. The disappearance or significant shift of the N-H stretching band could indicate deprotonation or coordination of the secondary amine. researchgate.net Similarly, changes in the phenyl ring vibrations could suggest electronic effects transmitted through the molecule upon reaction. By monitoring these spectral changes in real-time or under varying conditions, researchers can deduce the sites of interaction and the nature of the chemical transformations occurring. Raman spectroscopy, with its low interference from water, is particularly well-suited for studying reactions in aqueous media. currentseparations.com

Chemical Reactivity and Transformation Mechanisms of N Butyl N Phenylpropane 1,3 Diamine

Oxidation Pathways and Products

The nitrogen atoms in N-Butyl-N-phenylpropane-1,3-diamine are susceptible to oxidation, leading to various products depending on the oxidizing agent and reaction conditions. Key oxidation pathways include the formation of amine oxides and oxidative dehydrogenation.

Formation of Amine Oxides

Tertiary amines are readily oxidized to amine N-oxides, and while this compound is a secondary diamine, it can be conceptualized that its N-acylated or N-alkylated derivatives could undergo such transformations. The oxidation of tertiary amines to amine oxides is a well-established reaction, typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.orgthieme-connect.de These reagents supply an oxygen atom that forms a coordinate covalent bond with the lone pair of electrons on the nitrogen atom. libretexts.org

For a related tertiary amine, triethylamine (B128534), the oxidation to triethylamine oxide proceeds as follows:

(CH₃CH₂)₃N + H₂O₂ → (CH₃CH₂)₃N⁺-O⁻ + H₂O

The resulting amine oxides are highly polar molecules. thieme-connect.de While direct oxidation of the secondary amine centers of this compound would likely lead to more complex product mixtures, the formation of N-oxides from its tertiary amine derivatives is a probable transformation. A general method for direct N-O bond formation from secondary amines using benzoyl peroxide has been reported, which could potentially be applied to this compound. nih.gov

Mechanisms of Oxidative Dehydrogenation in Related Diamines

Oxidative dehydrogenation is another significant reaction pathway for amines, leading to the formation of imines or enamines. In the context of N-aryl amines, visible-light-induced photocatalytic dehydrogenation offers a route to synthesize aromatic amines. rsc.orgkaist.ac.kr This process often involves a single-electron transfer (SET) mechanism, where the amine is oxidized to a radical cation, followed by deprotonation and further oxidation to form an iminium ion, which can then be converted to the final product. kaist.ac.kr

For related N,N'-substituted p-phenylenediamines, oxidation can lead to the formation of benzoquinonediimines through intermediate radical cations. researchgate.net The kinetics and mechanism of the oxidation of various amines at oxide-covered metal electrodes have been studied, suggesting a mechanism involving hydrogen abstraction from the substrate by an oxide species. rsc.org

Reduction Reactions and Product Isolation

The synthesis of this compound itself can be achieved through the reduction of appropriate precursors. A common method for the preparation of diamines involves the reduction of Schiff bases (imines) or amides. For instance, N,N'-dibenzylpropane-1,3-diamine can be synthesized by the reduction of the corresponding N,N'-dibenzylidene-propane-1,3-diamine (a Schiff base) using a reducing agent. researchgate.net

A general reaction for the formation of a diamine from a di-Schiff base is:

R-N=CH-R'-CH=N-R + 2 H₂ → R-NH-CH₂-R'-CH₂-NH-R

The isolation of the resulting diamine typically involves standard workup procedures, including extraction and purification by chromatography or distillation.

Nucleophilic Substitution Reactions Involving Amine Centers

The lone pair of electrons on the nitrogen atoms of this compound allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides. These reactions lead to the formation of more substituted diamines or amides.

The N-alkylation of amines with alcohols, catalyzed by transition metals, is another important transformation. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the initial dehydrogenation of the alcohol to an aldehyde or ketone, followed by reductive amination with the amine. acs.org

A general representation of a nucleophilic substitution reaction with an alkyl halide is:

R-NH-R' + R''-X → R-N(R'')-R' + HX

The reactivity of the two amine centers in this compound may differ due to the electronic and steric influences of the butyl and phenyl groups.

Mechanisms of Organometallic and Organic Transformations

This compound can serve as a ligand in organometallic complexes or participate in various organic transformations. Diamines are known to form stable complexes with a variety of metal ions. These complexes can then be involved in catalytic cycles.

Organometallic reagents, such as Grignard reagents or organolithium compounds, are strong nucleophiles that can react with various electrophiles. youtube.comtib.eu While direct reactions with the N-H bonds of the diamine are possible (acting as an acid-base reaction), the diamine can also be used to modify the reactivity of organometallic species or to direct reactions.

In the context of cross-coupling reactions, diamines can act as ligands for the metal catalyst. For example, N,N'-diarylation of natural diamines has been achieved using copper(I) catalysis. beilstein-journals.org The mechanism of such reactions often involves oxidative addition, transmetalation, and reductive elimination steps.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public domain. However, studies on related amine and diamine systems provide insights into the factors governing their reactivity.

For example, kinetic and thermodynamic studies of the reaction of amines and diamines with a trifluoroacetyl azobenzene (B91143) reporter have been conducted to understand selective signaling. nih.govbgu.ac.il The kinetics of the oxidation of N,N-dimethylaniline by hexacyanoferrate(III) have been shown to be first order with respect to both the amine and the oxidant. srce.hr The thermodynamics of amine reactions, including enthalpy of formation and reaction, can be determined using various experimental and computational methods. nist.govnist.gov

The rate and equilibrium of reactions involving this compound will be influenced by factors such as the solvent, temperature, and the nature of the reactants and catalysts involved.

Coordination Chemistry and Ligand Design Principles

N-Butyl-N-phenylpropane-1,3-diamine as a Polydentate Ligand

This compound is a diamine with a propane-1,3-diamine backbone. This structure features two nitrogen donor atoms, classifying it as a bidentate ligand, which can coordinate to a single metal center. The presence of both a butyl and a phenyl group on one of the nitrogen atoms introduces significant steric and electronic asymmetry, which is expected to profoundly influence its coordination chemistry.

As a bidentate ligand, this compound can form a stable six-membered chelate ring with a metal ion. The flexibility of the propane (B168953) linker allows for a range of bite angles, which in turn influences the coordination geometry around the metal center. The coordination number of the central metal ion is determined by the number of ligand donor atoms directly bonded to it. wikipedia.org For instance, in complexes with other ligands, this compound would occupy two coordination sites.

The geometry of the resulting complex is highly dependent on the metal ion and the other ligands present. Common coordination polyhedra for transition metal complexes include octahedral, square planar, and tetrahedral geometries. wikipedia.org For example, copper(II) complexes with diamine Schiff bases often exhibit distorted tetrahedral or square-planar coordination. researchgate.net Similarly, cadmium complexes can adopt various geometries, including distorted pentagonal-bipyramidal, influenced by the flexibility of the ligands. nih.gov The specific coordination geometry adopted by a complex containing this compound would be a balance between the electronic preferences of the metal ion and the steric demands of the ligands.

The steric and electronic properties of ligands are crucial in determining the connectivity and final arrangement of a coordination complex. nih.gov The N-butyl group is a bulky, electron-donating alkyl group, while the N-phenyl group is a sterically demanding, electron-withdrawing aryl group. This combination of substituents on a single nitrogen atom in this compound creates a unique electronic and steric profile.

The steric hindrance introduced by the butyl and phenyl groups can influence the accessibility of the metal center, potentially favoring the formation of less crowded coordination spheres or specific isomeric forms. researchgate.netmdpi.com For instance, in a study of Ru-based catalysts, the large cone angle of an N-n-butylphenylamine ligand was found to define a five-coordination geometry. researchgate.net This suggests that the N-butyl-N-phenyl substitution in the diamine ligand would likely lead to significant steric crowding around the metal center.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes involves a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of N-substituted diamines are of significant interest. For instance, N,N'-diethyl-1,3-propanediamine forms stable complexes with cobalt and zinc. The synthesis of such complexes often involves straightforward solution-phase reactions.

Copper Complexes: Copper(I) and Copper(II) complexes with N,N'-disubstituted ligands have been synthesized and characterized. For example, mononuclear copper(I) complexes with N,N'-disubstituted thioureas have been prepared and structurally characterized, revealing a tetrahedral geometry around the copper atom. rsc.org It is plausible that this compound could form similar mononuclear complexes with copper salts.

Zinc Complexes: Zinc, a d¹⁰ metal, often forms tetrahedral or octahedral complexes. The coordination of N-substituted diamines to zinc is well-established. A zinc complex with this compound would likely feature the diamine acting as a bidentate ligand, with other ligands or solvent molecules completing the coordination sphere.

Cadmium Complexes: Cadmium(II) complexes with N-substituted diamines have been shown to form both monomeric and dimeric structures, influenced by the nature of the N-substituent. researchgate.net The synthesis of cadmium complexes with a flexible diamine ligand has yielded a two-dimensional network structure. nih.gov Given the steric bulk of the N-butyl and N-phenyl groups, a complex with this compound might favor the formation of monomeric species to minimize steric clashes. The synthesis of cadmium complexes often involves the reaction of a cadmium salt with the ligand in a suitable solvent, with the final structure being influenced by the solvent used. nih.gov

A hypothetical synthesis for a transition metal complex with this compound could involve the following general procedure:

Table 1: Hypothetical Synthesis of a Transition Metal Complex

| Step | Procedure |

| 1 | Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). |

| 2 | Add a solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂, Cd(OAc)₂) in the same solvent to the ligand solution. |

| 3 | Stir the reaction mixture at room temperature or with gentle heating for a specified period. |

| 4 | Isolate the resulting solid product by filtration. |

| 5 | Wash the product with a suitable solvent to remove any unreacted starting materials. |

| 6 | Dry the complex under vacuum. |

| 7 | Characterize the complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. |

While the coordination chemistry of this compound with transition metals is of primary interest, its interaction with main group elements, such as boron, is also a relevant area of study. Diamine-borane adducts are well-known, and the formation of chelates with boron compounds is also possible. The synthesis would likely involve the reaction of the diamine with a boron-containing reagent, such as borane (B79455) or a trialkylborane. The resulting chelate would feature a six-membered ring containing the boron atom and the two nitrogen atoms of the diamine ligand. The steric and electronic factors of the N-butyl and N-phenyl groups would play a significant role in the stability and reactivity of such boron chelates.

Ligand Field Theory and Molecular Orbital Analysis of Diamine-Metal Interactions

Ligand Field Theory (LFT) is a powerful model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.org It provides a more accurate description of metal-ligand interactions than crystal field theory alone. wikipedia.org

In the context of a complex with this compound, LFT would consider the interaction between the metal's d-orbitals and the lone pair orbitals of the two nitrogen donor atoms. This interaction leads to the formation of bonding and antibonding molecular orbitals. The energy difference between the resulting sets of d-orbitals, known as the ligand field splitting, is a key parameter that determines the electronic and magnetic properties of the complex. youtube.comyoutube.com

Table 2: Predicted Spectroscopic Data for a Hypothetical [M(this compound)Cl₂] Complex

| Metal (M) | Expected Geometry | Predicted d-d transitions (UV-Vis) | Predicted IR (cm⁻¹) N-H stretch |

| Cu(II) | Distorted Tetrahedral/Square Planar | Broad band in the visible region | ~3200-3400 |

| Zn(II) | Tetrahedral | No d-d transitions | ~3200-3400 |

| Cd(II) | Tetrahedral | No d-d transitions | ~3200-3400 |

Insufficient Information to Generate Article on the Supramolecular Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research findings on the use of this compound in the formation of supramolecular coordination assemblies. The initial investigation did not yield any detailed studies, crystallographic data, or synthetic reports necessary to construct the requested in-depth article.

The search for information on the coordination chemistry of this compound, including its role as a ligand in forming metal-organic frameworks, coordination polymers, or other supramolecular structures, did not provide the requisite scientific data. While information on related diamine ligands and their metal complexes is available, these findings are not directly applicable to the specific chemical compound of interest as per the user's strict instructions.

Consequently, without detailed research findings, including examples of supramolecular structures, coordinating behaviors, and relevant data for tabulation, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. Further research in the field of coordination chemistry would be necessary to elucidate the potential role of this compound in constructing such supramolecular assemblies.

Catalytic Applications of N Butyl N Phenylpropane 1,3 Diamine and Its Complexes

Role as Organocatalysts and Chiral Auxiliaries

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. Diamine scaffolds, such as N-Butyl-N-phenylpropane-1,3-diamine, are particularly effective in this context.

Chiral 1,2-diamines and their derivatives are crucial in asymmetric synthesis, serving as chiral auxiliaries, ligands, and organocatalysts. rsc.org Their prevalence in biologically active compounds and synthetic building blocks underscores the importance of developing catalytic methods for their enantioenriched synthesis. rsc.org Asymmetric catalytic synthesis of these diamines often involves strategies like the ring-opening of aziridines and the hydroamination of allylic amines. rsc.org

Vicinal diamines, a class to which this compound belongs, have been successfully employed as organocatalysts in various asymmetric transformations. escholarship.org For instance, they have shown efficacy in aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction. escholarship.org The stereoselectivity in these reactions is often dictated by the conformation of the catalyst-substrate complex, highlighting the importance of the diamine structure. escholarship.org

Table 1: Asymmetric Transformations Catalyzed by Diamine Scaffolds

| Reaction Type | Catalyst Type | Key Features |

| Aldol Reaction | Vicinal Diamine | Forms a nine-membered cyclic transition state. escholarship.org |

| Nazarov Cyclization | Vicinal Diamine | Stereoselectivity is controlled by the conformation of an enamine-iminium complex. escholarship.org |

| N-allylation | Chiral π-allyl-Pd catalyst with meso-vicinal diamine | Enantioselective desymmetrization of meso-diamines. nih.gov |

This table provides examples of asymmetric transformations where diamine scaffolds play a crucial catalytic role.

Understanding the mechanism of organocatalytic cycles is paramount for optimizing existing catalysts and designing new, more efficient ones. For diamine-catalyzed reactions, a common mechanistic pathway involves the formation of an enamine intermediate from a carbonyl compound and the amine catalyst. nih.govresearchgate.net This enamine is more nucleophilic than the starting carbonyl compound, facilitating the subsequent reaction. nih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states and intermediates involved in these catalytic cycles. escholarship.orgnih.gov For example, in aldol reactions catalyzed by vicinal diamines, a nine-membered cyclic transition state has been identified through computational analysis. escholarship.org Similarly, in Nazarov reactions, the formation of an enamine-iminium ion intermediate is a key step, with the stereoselectivity being governed by the conformation of this complex. escholarship.org The dihedral angle of the diamine catalyst influences the helicity of the electrocyclization transition state, thereby controlling the stereochemical outcome. escholarship.org

Metal-Catalyzed Reactions Utilizing this compound Ligands

In addition to its role in organocatalysis, this compound and its derivatives serve as effective ligands for a variety of metal-catalyzed reactions. The nitrogen atoms of the diamine can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. This compound and related diamines can form stable complexes with various transition metals, including palladium, nickel, and manganese, which are active catalysts for a range of transformations. nih.govrsc.orgrsc.org

For example, palladium complexes bearing chiral diamine ligands have been used for the catalytic asymmetric N-allylation of meso-vicinal diamine derivatives, providing access to enantioenriched products. nih.gov Nickel-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones, facilitated by chiral diamine ligands, yields valuable enantioenriched vicinal diamines and β-amino amides. rsc.org

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, catalysts can be immobilized on solid supports. This compound and other diamines can be incorporated into or grafted onto materials like polymers and silica (B1680970) to create heterogeneous catalysts. nih.govresearchgate.net

These diamine-modified supports can then be used to anchor metal catalysts. For instance, palladium catalysts supported on N-heterocyclic carbene-functionalized hypercrosslinked polymers have shown enhanced stability and recyclability in C-C bond formation reactions. nih.gov The porous nature of these supports can also provide a beneficial confinement effect, further stabilizing the active catalytic species. nih.gov Similarly, polymer particles containing bis-N,N-aminophosphine moieties, which can chelate to palladium, have been developed as recyclable catalysts for Suzuki cross-coupling reactions. researchgate.net

Transfer hydrogenation is a powerful technique for the reduction of unsaturated compounds, where a safe and readily available hydrogen donor, such as an alcohol or formic acid, is used instead of gaseous hydrogen. Metal complexes of this compound and related ligands have shown promise in catalyzing such reactions.

Manganese complexes with pincer-type ligands, which can include diamine fragments, have been successfully employed for the transfer hydrogenation of N-heteroarenes using alcohols as the hydrogen source. rsc.org Palladium catalysts, including those supported on magnetic nanoparticles, are also highly effective for the transfer hydrogenation of quinolines and the reduction of nitroarenes, using water as a green hydrogen donor in the presence of a diboron (B99234) reagent. nih.govresearchgate.net

Conversely, diamine complexes can also catalyze oxidation reactions. For instance, manganese(III) complexes with tetradentate Schiff-base ligands derived from diamines can catalytically oxidize substrates like o-aminophenol and 3,5-di-tert-butylcatechol (B55391) in the presence of air. nih.gov Mechanistic studies suggest that these reactions proceed through the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

There are no specific studies detailing the use of this compound or its metallic complexes as catalysts for carbon-carbon or carbon-heteroatom bond formation reactions. Research in the broader field of catalysis often explores various N-substituted diamines for such transformations; however, investigations have not yet extended to this particular compound. The unique electronic and steric properties arising from the combination of a butyl group and a phenyl group on one of the nitrogen atoms of the propane-1,3-diamine backbone remain unexplored in a catalytic context.

Turnover Frequencies (TOF) and Catalytic Efficiency Studies

Due to the absence of research on the catalytic activity of this compound, there are no reported turnover frequencies (TOF) or other metrics of catalytic efficiency. Such studies are contingent on the prior establishment of a catalytic system involving the compound, which has not been described in the literature.

Table 1: Turnover Frequencies (TOF) for Catalysts Based on this compound

| Reaction Type | Co-catalyst/Metal Center | Substrate | Product | TOF (h⁻¹) | Source |

|---|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Catalyst Reusability and Stability Investigations

Investigations into the reusability and stability of catalysts are crucial for assessing their practical utility. However, as no catalytic system based on this compound has been developed, there have been no subsequent studies on its potential for recycling or its stability under reaction conditions. The long-term performance, potential for degradation, or leaching of any associated metal center are areas that would require investigation should a catalytic application be discovered.

Table 2: Reusability and Stability of this compound Catalysts

| Catalytic System | Reaction | Number of Cycles | Final Yield/Conversion (%) | Observations on Stability | Source |

|---|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For N-Butyl-N-phenylpropane-1,3-diamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide a detailed picture of its molecular framework. researchgate.net

The optimization process minimizes the energy of the molecule to predict its most stable three-dimensional shape. This reveals crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the geometry around the nitrogen atoms, the conformation of the butyl and propane (B168953) chains, and the orientation of the phenyl group. The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-N (amine) Bond Length | ~1.45 Å | Length of the bond between carbon and nitrogen atoms in the diamine backbone. |

| C-C (propyl) Bond Length | ~1.53 Å | Average length of the carbon-carbon single bonds in the propane chain. |

| N-C-C Bond Angle | ~110° | The angle within the propane backbone, indicating tetrahedral geometry. |

| Phenyl Ring C-C Bond Length | ~1.40 Å | Average bond length within the aromatic phenyl group. |

| Dihedral Angle (C-N-C-C) | Variable | Describes the rotational conformation of the butyl and propyl groups relative to the nitrogen atom. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules.

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound. The calculated electronic structure identifies sites that are susceptible to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface, for example, visually maps electron-rich (red) and electron-poor (blue) regions onto the molecule's surface. researchgate.net For this diamine, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary sites of nucleophilic activity.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com DFT studies on related N,N'-substituted p-phenylenediamines have shown that the relative stability of radicals formed by hydrogen abstraction can be predicted, which is crucial for understanding their antioxidant behavior and reaction pathways. researchgate.net

Computational modeling is a powerful ally in the interpretation of experimental spectroscopic data. By simulating spectra and comparing them to measured results, chemists can confirm molecular structures and assign specific spectral features.

For this compound, DFT calculations can predict vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net These calculated frequencies, when appropriately scaled, can be matched to experimental peaks to assign specific vibrational modes, such as N-H stretches, C-H stretches of the alkyl and aromatic groups, and C-N bond vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to aid in the complete structural assignment of the molecule. researchgate.netmdpi.com Theoretical calculations of UV-Vis absorption spectra, performed using Time-Dependent DFT (TD-DFT), can help explain electronic transitions within the molecule, particularly those involving the phenyl chromophore. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Substrate Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational flexibility of this compound. nih.gov

These simulations can explore the different spatial arrangements (conformers) the molecule can adopt in solution by rotating around its single bonds. This is crucial for understanding how the molecule's shape changes in different environments and how it might fit into the active site of a biological target, such as an enzyme or receptor. MD simulations are particularly valuable for studying ligand-substrate interactions, revealing how the diamine might bind to a protein, the stability of the resulting complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved. nih.gov This approach combines theories of conformational selection and induced fit to explain binding mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Diamine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR study for this compound is not detailed in the literature, the methodology is highly applicable to its analogues. For instance, QSAR studies have been conducted on inhibitors of aminopeptidase (B13392206) N that are based on a 3-phenylpropane-1,2-diamine (B1211460) scaffold. researchgate.netnih.gov

In a typical QSAR study, researchers synthesize a library of related diamine analogues, varying substituents and structural features. Their biological activity (e.g., IC₅₀ values) is measured. Computational software is then used to calculate a wide range of "molecular descriptors" for each analogue, which quantify properties like size, shape, lipophilicity (e.g., LogP), and electronic characteristics. Statistical methods are employed to build a mathematical model that links these descriptors to the observed activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net The future synthesis of various chiral 1,3-diamines is anticipated to enable such QSAR studies. mdpi.com

Table 2: Example of a QSAR Model for Diamine Analogues

| Descriptor | Coefficient | Implication for Activity |

| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is correlated with higher activity. |

| Molecular Weight | -0.2 | Increased size is slightly detrimental to activity. |

| Dipole Moment | +1.2 | A higher dipole moment enhances biological activity. |

| Number of Hydrogen Bond Donors | -0.8 | Fewer hydrogen bond donors are preferred for this activity. |

Note: This table represents a hypothetical QSAR model to illustrate the concept.

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a logical process for planning the synthesis of complex organic molecules. amazonaws.com It begins with the target molecule—a complex derivative of this compound, for example—and works backward by conceptually breaking it down into simpler, commercially available starting materials through a series of "disconnections."

For a derivative of this compound, key disconnections would likely target the C-N bonds. One common strategy for synthesizing 1,3-diamines involves the aza-Michael addition of an amine to an α,β-unsaturated ester, followed by reduction of the resulting amide. mdpi.comresearchgate.net The analysis would identify the appropriate chiral lithium amide and α,β-unsaturated precursor needed to construct the diamine backbone with the desired stereochemistry. mdpi.com This strategic planning helps chemists devise the most efficient and logical synthetic routes. amazonaws.com

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms at the atomic level. To understand how this compound participates in a chemical reaction, researchers can model the entire reaction pathway, from reactants to products. researchgate.net

This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. researchgate.net This analysis reveals the step-by-step mechanism, confirms whether a proposed mechanism is energetically feasible, and can explain the origins of selectivity in reactions where multiple products are possible. researchgate.netnih.gov

Applications in Advanced Materials and Chemical Intermediates

Precursors in Polymer Chemistry and Material Science

The dual amine functionality of N-Butyl-N-phenylpropane-1,3-diamine, combined with its blend of aliphatic and aromatic features, makes it a compelling candidate as a monomer and modifier in polymer chemistry. Its incorporation into polymer chains can significantly influence the final properties of the material, including its thermal stability, mechanical strength, and chemical resistance.

Cross-linking Agents in Polymer Synthesis

Diamines are fundamental as cross-linking agents in the synthesis of various polymers, creating networks that enhance the material's rigidity and durability. While specific studies detailing this compound as a primary cross-linking agent are not extensively documented in publicly available literature, its structural motifs suggest a high potential for this application. The presence of two reactive amine hydrogens allows it to react with functional groups in polymer precursors, such as epoxides or isocyanates, to form a three-dimensional polymer network.

In epoxy resin systems, for instance, the amine groups can open the epoxide ring, leading to the formation of a rigid, cross-linked thermoset. The incorporation of the butyl and phenyl groups from the diamine would be expected to influence the resulting polymer's properties, such as its hydrophobicity and thermal stability.

Modifiers for Polymeric Architectures

The unique structure of this compound allows it to act as a modifier for polymeric architectures. When used in smaller quantities, it can be incorporated into a polymer backbone or as a pendant group, altering the polymer's physical and chemical characteristics without causing extensive cross-linking. For example, its introduction into a polyester (B1180765) or polyamide chain could disrupt the regular packing of polymer chains, thereby modifying properties like crystallinity, flexibility, and solubility. The phenyl group can enhance aromatic stacking interactions, while the butyl group can increase the free volume and flexibility.

Components in High-Performance Coatings and Resins

The properties imparted by this compound make it a candidate for inclusion in high-performance coatings and resins. Its contribution to cross-linking can lead to coatings with excellent hardness, chemical resistance, and adhesion. The aromatic phenyl group can enhance the coating's resistance to UV degradation and improve its thermal stability, while the aliphatic butyl group can contribute to flexibility and impact resistance. While specific formulations are proprietary, diamines with similar structures are known to be used in the formulation of corrosion-resistant coatings, industrial floorings, and adhesives.

Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the amine groups in this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. It can serve as a scaffold upon which additional functional groups and molecular complexity can be built. The differential reactivity of the secondary and tertiary amines can potentially be exploited for selective chemical transformations.

For instance, the secondary amine can undergo reactions such as acylation, alkylation, and condensation, while the tertiary amine can act as a base or a directing group in subsequent reactions. This allows for a stepwise and controlled synthesis of intricate molecular structures. While specific, widely published examples are scarce, the fundamental reactivity of diamines supports its utility in this area.

Building Blocks for Advanced Pharmaceutical Intermediates (excluding direct drug applications)

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized building blocks that introduce specific structural motifs and functionalities. Diamine structures are prevalent in many biologically active compounds. This compound, with its combination of a lipophilic butyl group, an aromatic phenyl group, and two nitrogen centers, represents a potential starting material for the synthesis of advanced pharmaceutical intermediates.

Its structure can be modified through various chemical reactions to create more complex molecules that may serve as precursors to a wide range of therapeutic agents. The inherent properties of the molecule, such as its potential to interact with biological targets through hydrogen bonding and hydrophobic interactions, make it an interesting scaffold for medicinal chemistry research. It is important to note that the focus here is on its role as a building block for intermediates, not as a direct therapeutic agent itself.

Role in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a central concept in this field, involves a larger "host" molecule that can bind a smaller "guest" molecule. The structure of this compound, with its potential for hydrogen bonding, ion-dipole interactions, and hydrophobic interactions, suggests it could act as a guest molecule in various host systems.

There is no available research detailing the use of this compound in the development of advanced materials such as polymers or as a chemical intermediate in organic synthesis. For context, related diamine compounds are sometimes utilized as building blocks in the synthesis of more complex molecules. For instance, N-Butyl-N-ethylpropane-1,3-diamine is noted for its utility as a building block in chemical synthesis and its potential use in the production of polymers. However, no such specific applications have been documented for this compound.

Applications in Enzyme Mechanism Studies and Biochemical Assays (as a research tool)

No studies have been found that utilize this compound as a research tool for investigating enzyme mechanisms or in the development of biochemical assays. Research on other diamine derivatives has shown their potential as enzyme inhibitors. For example, derivatives of 3-phenylpropane-1,2-diamine (B1211460) have been investigated as inhibitors of aminopeptidase (B13392206) N (APN). nih.gov Similarly, nazlinin and its derivatives, which contain a butylamino group, have been studied for their inhibitory effects on pig kidney diamine oxidase. nih.gov These examples highlight the roles that similar compounds can play in biochemical research, but no such studies have been published specifically for this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Highly Substituted N-Butyl-N-phenylpropane-1,3-diamine Derivatives

The development of efficient and versatile synthetic routes to this compound and its derivatives is fundamental to unlocking their full potential. While traditional methods for synthesizing unsymmetrical diamines exist, future research will likely focus on more sophisticated and modular approaches that allow for the introduction of a wide range of substituents on both the phenyl ring and the butyl group.

One of the most promising avenues is the application of modern cross-coupling reactions. The Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming carbon-nitrogen bonds, stands out as a powerful tool. wikipedia.orglibretexts.orgorganic-chemistry.org Future investigations could explore the sequential or one-pot amination of a dihalo-propane derivative, first with aniline (B41778) and then with butylamine, or vice-versa. The development of new generations of phosphine (B1218219) ligands will be crucial to achieve high yields and functional group tolerance for these transformations. wikipedia.org

Another key area of exploration is reductive amination . youtube.comyoutube.com This method, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, could be adapted for the synthesis of this compound. For instance, the reductive amination of N-phenyl-3-aminopropanal with butyraldehyde (B50154) or the reductive amination of 3-(butylamino)propanal with benzaldehyde (B42025) could be investigated. The use of various reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, will likely be explored to optimize reaction conditions and yields. youtube.com

Furthermore, research into the selective functionalization of the more accessible primary amine of N-phenylpropane-1,3-diamine followed by N-butylation of the anilino nitrogen presents a viable synthetic strategy. This approach would allow for the creation of a diverse library of derivatives with tailored properties.

| Proposed Synthetic Method | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Buchwald-Hartwig Amination | Palladium catalysts, Phosphine ligands | High functional group tolerance, Broad substrate scope | Development of new ligands for sequential amination |

| Reductive Amination | Sodium triacetoxyborohydride, Catalytic hydrogenation | Milder reaction conditions, Use of readily available starting materials | Optimization of reaction conditions and reducing agents |

| Sequential Functionalization | Protecting groups, Alkylating agents | Modular approach for creating diverse derivatives | Selective protection and deprotection strategies |

Design of Advanced Ligand Systems for Enantioselective Catalysis

The presence of two distinct nitrogen atoms in this compound makes it an attractive scaffold for the design of novel chiral ligands for enantioselective catalysis. The 1,3-diamine motif has been shown to be effective in various asymmetric transformations. nii.ac.jpnih.govbohrium.com Future research will focus on the synthesis of chiral derivatives of this compound and their application as ligands in a range of catalytic reactions.

The introduction of chirality can be achieved in several ways, for example, by using a chiral backbone, by introducing chiral substituents on the butyl or phenyl groups, or by creating a chiral center at one of the nitrogen atoms. The resulting chiral diamines can then be used to chelate to a variety of metal centers, such as palladium, rhodium, copper, or iridium, to create chiral catalysts.

A particularly promising area of research is the development of ligands for asymmetric C-N bond formation , including the copper-catalyzed Ullmann-type reactions. researchgate.net The design of anionic ligands based on a deprotonated this compound scaffold could lead to highly active and selective catalysts for the coupling of aryl halides with a variety of amines. researchgate.net

Furthermore, the cooperative action of the two amine groups in 1,3-diamine-derived catalysts has been shown to be crucial for their catalytic activity. nii.ac.jpnih.gov Future studies on this compound-based ligands will likely investigate this cooperative effect in detail, aiming to fine-tune the electronic and steric properties of the ligand to achieve optimal performance in reactions such as asymmetric Mannich reactions, Michael additions, and allylic alkylations. nii.ac.jpnih.gov

Development of Sustainable and Green Chemistry Approaches in Diamine Synthesis